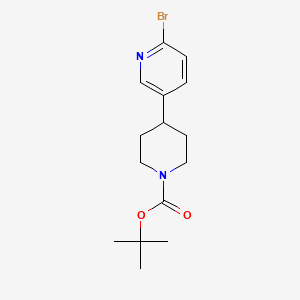

2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21BrN2O2 |

|---|---|

Molecular Weight |

341.24 g/mol |

IUPAC Name |

tert-butyl 4-(6-bromopyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3 |

InChI Key |

ORGICPGVZBQBDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 5 N Boc Piperidin 4 Yl Pyridine

Retrosynthetic Analysis of the 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine Core

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. lkouniv.ac.inslideshare.netadvancechemjournal.com This process involves strategically breaking bonds, known as disconnections, to identify potential synthetic routes.

Disconnection Strategies for the Pyridine-Piperidine Linkage

The primary disconnection for this compound involves the C-C bond between the pyridine (B92270) and piperidine (B6355638) rings. This leads to two key synthons: a 2-bromopyridine (B144113) synthon with an electrophilic site at the 5-position and an N-Boc-piperidine synthon with a nucleophilic character at the 4-position.

Several synthetic strategies can be envisioned from this disconnection:

Cross-coupling Reactions: A prominent strategy involves a transition metal-catalyzed cross-coupling reaction. This would typically involve a 2-bromo-5-halopyridine (e.g., 2-bromo-5-iodopyridine or 2,5-dibromopyridine) and a suitable organometallic reagent derived from N-Boc-piperidine, such as a Grignard reagent or an organozinc reagent.

Nucleophilic Aromatic Substitution (SNA_r): While less common for C-C bond formation on an unactivated pyridine ring, under specific conditions, direct nucleophilic attack of a piperidine-derived nucleophile onto an appropriately activated 2-bromopyridine derivative could be considered.

Strategic Introduction and Orthogonal Protection of the Bromo- and N-Boc Functional Groups

The synthesis must carefully consider the timing of the introduction of the bromo and N-Boc protecting groups to ensure compatibility with the reaction conditions of the key bond-forming step.

Bromo Group: The bromine atom at the 2-position of the pyridine ring is crucial for many subsequent cross-coupling reactions. Its introduction is a key step in the synthesis of the pyridine precursor.

Synthesis of the 2-Bromopyridine Precursor Moiety

Directed Functionalization of Pyridine Derivatives

The electron-deficient nature of the pyridine ring makes direct electrophilic substitution challenging. rsc.orgnih.gov Therefore, directed functionalization strategies are often employed to achieve the desired substitution pattern. These can include:

Directed ortho-Metalation (DoM): Using a directing group at a specific position on the pyridine ring can facilitate metalation (e.g., lithiation) at an adjacent position, which can then be quenched with an electrophile.

Pre-functionalized Starting Materials: Utilizing commercially available, pre-functionalized pyridine derivatives can streamline the synthesis.

Strategies for Regioselective Bromination at the 2-Position of Pyridine

Direct bromination of pyridine is often difficult and can lead to a mixture of products. researchgate.net Several methods have been developed for the regioselective introduction of bromine at the 2-position:

From 2-Aminopyridine: A common and effective method involves the diazotization of 2-aminopyridine in the presence of a bromide source, such as hydrobromic acid and bromine or copper(I) bromide (Sandmeyer reaction). orgsyn.orgchemicalbook.comchemicalbook.comgoogle.comwikipedia.org This method provides good yields of 2-bromopyridine.

Halogen Exchange: In some cases, a 2-chloropyridine (B119429) can be converted to 2-bromopyridine via a halogen exchange reaction.

Pyridine N-oxide Chemistry: Activation of the pyridine ring through the formation of a pyridine N-oxide can facilitate electrophilic substitution, including bromination, primarily at the 2- and 4-positions. tcichemicals.comtcichemicals.comresearchgate.net Subsequent deoxygenation yields the desired 2-bromopyridine.

| Method | Reagents | Typical Yield | Reference |

| Diazotization of 2-Aminopyridine | 2-Aminopyridine, HBr, Br₂, NaNO₂ | 86-92% | orgsyn.org |

| Pyridine N-oxide Bromination | Pyridine N-oxide, POBr₃ | Variable | researchgate.net |

Methods for Introducing Substituents at the 5-Position of the Pyridine Ring

To construct the target molecule, a handle for coupling must be introduced at the 5-position of the 2-bromopyridine ring. Common strategies include:

Halogenation: Introduction of a second halogen, such as iodine or bromine, at the 5-position of 2-bromopyridine creates a substrate suitable for various cross-coupling reactions. This can be achieved through electrophilic halogenation, often requiring specific directing groups or reaction conditions to achieve the desired regioselectivity.

Lithiation/Borylation: Directed metalation at the 5-position, followed by quenching with an electrophile like iodine or a boronic ester, can introduce a functional group for subsequent coupling. For instance, Ir-catalyzed C-H borylation followed by halogenation has been shown to be an effective method. nih.gov

Starting from 2-Amino-5-bromopyridine: An alternative approach is to start with 2-amino-5-bromopyridine, which can be synthesized from 2-aminopyridine. patsnap.com The amino group can then be converted to a bromine via a Sandmeyer-type reaction.

| Method | Starting Material | Reagents | Key Transformation | Reference |

| Halogenation | 2-Bromopyridine | I₂ or Br₂ with a catalyst | Electrophilic Aromatic Substitution | |

| Borylation/Halogenation | Pyridine | Ir catalyst, B₂pin₂, CuBr₂ | C-H activation | nih.gov |

| Diazotization | 2-Amino-5-bromopyridine | NaNO₂, HBr | Sandmeyer Reaction |

Grignard Reactions for Formyl Group Introduction and Subsequent Derivatization

Grignard reactions are a powerful tool in organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing precursors to this compound, Grignard reagents are instrumental in introducing a formyl group (-CHO) at the 5-position of the 2-bromopyridine ring. This formyl group can then be further derivatized to install the desired piperidine moiety.

A common strategy involves the reaction of 2,5-dibromopyridine with an organomagnesium compound, a Grignard reagent, to selectively form a pyridylmagnesium halide at the 5-position. google.comresearchgate.net This selectivity is achieved due to the differential reactivity of the bromine atoms on the pyridine ring. The subsequent reaction of this intermediate with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality. google.com

The general scheme for this transformation is as follows:

Formation of the Grignard Reagent: 2,5-dibromopyridine is treated with a Grignard reagent like isopropylmagnesium chloride in a suitable solvent such as tetrahydrofuran (THF). This results in a halogen-metal exchange, preferentially at the more reactive 5-position. google.com

Formylation: The in-situ generated pyridyl Grignard reagent is then quenched with DMF to yield 2-bromo-5-formylpyridine. google.com

This 2-bromo-5-formylpyridine is a versatile intermediate. The aldehyde can then undergo reactions such as reductive amination with a suitable piperidine derivative to form the final C-N bond, leading to the desired product. Grignard reagents themselves are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent. libretexts.org It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. libretexts.org

| Reactant | Reagents | Product | Key Features |

| 2,5-Dibromopyridine | 1. Isopropylmagnesium chloride, THF2. DMF | 2-Bromo-5-formylpyridine | Selective functionalization at the 5-position. google.com |

Transition-Metal Catalyzed Coupling Reactions for Pyridine C-C Bond Formation

Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for the formation of carbon-carbon bonds. mdpi.com In the synthesis of this compound, these reactions are pivotal for directly coupling the N-Boc-piperidin-4-yl moiety to the pyridine ring. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Negishi couplings are particularly prominent. mdpi.comacs.orgnih.gov

The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.comacs.org For the synthesis , 2,5-dibromopyridine could be coupled with a pre-formed N-Boc-4-(dihydroxyboryl)piperidine. The choice of catalyst, such as Pd(PPh₃)₄, and base is critical for the reaction's success. mdpi.com

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a palladium or nickel complex. acs.orgnih.gov The N-Boc-piperidin-4-ylzinc halide can be prepared and then coupled with 2-bromopyridine or a derivative thereof.

These coupling reactions offer a high degree of functional group tolerance and are often high-yielding. mdpi.com The chemoselectivity of these reactions allows for the specific formation of the desired C-C bond, even in the presence of other reactive sites. acs.org

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Feature |

| Suzuki-Miyaura | 2,5-Dibromopyridine, N-Boc-4-(dihydroxyboryl)piperidine | Pd(PPh₃)₄, Base | Forms a direct C-C bond between the pyridine and piperidine rings. mdpi.com |

| Negishi | 2-Bromopyridine, N-Boc-piperidin-4-ylzinc halide | Pd or Ni catalyst | Efficient C(sp²)-C(sp³) bond formation. acs.orgnih.gov |

Synthesis of the N-Boc-Piperidin-4-yl Precursor Moiety

The N-Boc-piperidin-4-yl group is a crucial building block in the synthesis of the target molecule. Its preparation involves the formation of the piperidine ring followed by the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.

Approaches to N-Boc-Piperidin-4-one and its Derivatives

N-Boc-piperidin-4-one is a key intermediate that serves as a versatile precursor to the N-Boc-piperidin-4-yl moiety. chemicalbook.comdtic.mil Its synthesis can be achieved through various routes, including intramolecular cyclization and reductive amination strategies.

Intramolecular cyclization reactions are an effective way to construct the six-membered piperidone ring. nih.gov These methods often involve the formation of two new bonds in a single or sequential process.

One notable method is the Petrenko-Kritschenko piperidone synthesis, which is a multicomponent reaction involving an aldehyde, an amine (or ammonia), and a β-dicarbonyl compound to form a 4-piperidone. wikipedia.orgwikipedia.org Another approach is the aza-Michael reaction, where an amine undergoes a conjugate addition to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the piperidone ring. researchgate.netacs.org

Radical cyclizations have also been employed to synthesize piperidinone derivatives. These reactions can proceed under mild conditions and offer a high degree of stereocontrol. nih.gov

| Cyclization Method | Starting Materials | Key Transformation |

| Petrenko-Kritschenko | Aldehyde, Amine, β-dicarbonyl | Multicomponent condensation-cyclization. wikipedia.org |

| Aza-Michael | Amine, α,β-unsaturated carbonyl | Conjugate addition followed by intramolecular cyclization. acs.org |

| Radical Cyclization | Appropriately functionalized acyclic precursors | Formation of the piperidone ring via radical intermediates. nih.gov |

Reductive amination is a widely used and powerful method for the synthesis of amines, including the formation of the piperidine ring. researchgate.netnih.gov This two-step process involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by its reduction to the corresponding amine. researchgate.net For the synthesis of the piperidine ring, a double reductive amination of a dicarbonyl compound with a primary amine or ammonia is a common strategy. chim.it

Various reducing agents can be employed for the reduction step, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). dtic.milresearchgate.net The choice of reducing agent can influence the reaction's efficiency and selectivity. The versatility of this method allows for the use of a wide range of dicarbonyl substrates and amine sources, making it a flexible approach to substituted piperidines. chim.it

| Reductive Amination Approach | Substrates | Reducing Agent | Key Feature |

| Double Reductive Amination | Dicarbonyl compound, Ammonia/Primary amine | NaBH₃CN, STAB | Forms the piperidine ring in a single synthetic operation. chim.it |

| Intramolecular Reductive Amination | Amino-carbonyl compound | Various hydrides | Cyclization to form the piperidine ring. |

Boc-Protection Strategies for Piperidine Nitrogen

The protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is a crucial step to modulate its reactivity and prevent side reactions during subsequent synthetic transformations. The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions.

The most common method for the introduction of the Boc group is the reaction of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O). chemicalbook.com This reaction is typically carried out in the presence of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), in a suitable solvent like dichloromethane or methanol. chemicalbook.com

For instance, the Boc protection of 4-piperidone monohydrate hydrochloride involves its reaction with Boc₂O in the presence of triethylamine in methanol. chemicalbook.com The reaction proceeds smoothly to give N-Boc-4-piperidone in high yield.

| Starting Material | Reagent | Base/Solvent | Product |

| 4-Piperidone monohydrate hydrochloride | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine, Methanol | N-Boc-4-piperidone chemicalbook.com |

| Piperidine | Di-tert-butyl dicarbonate (Boc₂O) | DMAP, Dichloromethane | N-Boc-piperidine |

Chemoselective N-tert-Butyloxycarbonylation Procedures

The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the piperidine nitrogen is a critical step in the synthesis of this compound. Chemoselectivity is paramount to ensure that the protection occurs exclusively at the secondary amine of the piperidine moiety, leaving the less basic pyridine nitrogen unreacted. Modern synthetic chemistry has moved towards environmentally benign procedures, with catalyst-free methods in aqueous media gaining prominence.

A highly effective and green procedure for the N-tert-butyloxycarbonylation of amines has been developed that operates without a catalyst in water at room temperature. organic-chemistry.orgnih.gov This method avoids the use of acids or bases and prevents the formation of common side products such as isocyanates or N,N-di-Boc derivatives. organic-chemistry.orgnih.gov The process involves treating the amine substrate, in this case, 2-bromo-5-(piperidin-4-yl)pyridine, with di-tert-butyl dicarbonate (Boc)₂O in water. The inherent properties of water can enhance both reactivity and selectivity in this transformation. organic-chemistry.org The desired N-Boc protected product can often be isolated in high purity through simple filtration or extraction, minimizing the need for extensive purification. organic-chemistry.org This approach is particularly advantageous as it is effective for a wide range of amines, including those with other functional groups, and proceeds with high chemoselectivity, which is essential when dealing with a substrate containing two nitrogen atoms of differing basicity and nucleophilicity. nih.gov

Convergent and Divergent Coupling Strategies for Assembling the Full this compound Skeleton

The construction of the this compound framework can be approached through several strategic bond formations. Controllable and divergent synthetic strategies, which allow for the creation of diverse products from common starting materials by altering reaction conditions, are at the forefront of modern synthetic chemistry. beilstein-journals.orgnih.gov

A common convergent approach involves the synthesis of two key fragments—a suitably functionalized pyridine and a piperidine derivative—followed by their coupling. This typically involves a carbon-carbon bond-forming reaction between the 5-position of the 2-bromopyridine ring and the 4-position of the N-Boc-piperidine ring. Divergent strategies might involve a common precursor that can be manipulated to yield different final products, though for a specific target like this compound, convergent strategies are more direct. nih.gov

Carbon-Carbon Bond Formation at the Pyridine 5-Position

The key disconnection in a convergent synthesis of this compound is the C5(pyridine)–C4(piperidine) bond. This C(sp²)–C(sp³) linkage is typically forged using transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi cross-coupling reactions are among the most powerful and versatile methods for this purpose. nih.govyonedalabs.com

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organohalide. nih.gov For this synthesis, one could couple a 2-bromo-5-halopyridine (e.g., 2,5-dibromopyridine) with an organozinc derivative of N-Boc-piperidine, such as (N-Boc-piperidin-4-yl)zinc halide. Organozinc reagents are valued for their high functional group tolerance. nih.govorganic-chemistry.org

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. yonedalabs.com The synthesis could proceed by reacting 2,5-dibromopyridine with an N-Boc-4-(pinacolboranyl)piperidine or a similar boronic acid/ester derivative. The Suzuki-Miyaura reaction is widely used due to the stability of the boronic acid reagents and the generally mild reaction conditions. mdpi.com

These cross-coupling reactions have become foundational in synthetic organic chemistry for their reliability and broad applicability in constructing complex molecular architectures. yonedalabs.comabo.fi

Optimization of Reaction Conditions and Catalyst Systems in Coupling Reactions

The success of cross-coupling reactions is highly dependent on the careful optimization of several parameters, including the choice of catalyst, ligand, base, solvent, and temperature. yonedalabs.comchemistryviews.org

Catalyst Systems: Palladium complexes are the most common catalysts for both Negishi and Suzuki-Miyaura reactions. nih.govyonedalabs.com Precatalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are frequently used in combination with phosphine (B1218219) ligands. researchgate.netresearchgate.net The active catalyst, a Pd(0) species, is formed in situ. yonedalabs.com

Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). yonedalabs.com For coupling reactions involving heteroaryl halides, electron-rich and sterically bulky phosphine ligands are often superior.

In Negishi couplings , ligands like RuPhos and X-Phos have been shown to give high yields by inhibiting undesirable side reactions. researchgate.netbucknell.edu The use of palladacycle precatalysts in combination with biarylphosphine ligands has also enabled efficient coupling under mild conditions. nih.gov

For Suzuki-Miyaura couplings of 2-halopyridines, catalyst systems based on ligands like SPhos can be highly effective. researchgate.net Ligand-free systems promoted by oxygen in aqueous solvents have also been developed for certain substrates. researchgate.net

Reaction Conditions: The selection of base and solvent is also critical. In Suzuki-Miyaura reactions, bases such as K₃PO₄, K₂CO₃, or KF are commonly used to facilitate the transmetalation step. mdpi.comnih.gov Solvents like dioxane, THF, or DMF are frequently employed, often with the addition of water. yonedalabs.comnih.gov Optimization can be a complex task due to the large number of variables, and machine learning approaches have been used to efficiently navigate the parameter space to find general, high-yielding conditions. chemistryviews.org

The following table summarizes representative optimized conditions for related cross-coupling reactions.

| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | mdpi.com |

| Suzuki-Miyaura | Pd(OAc)₂ | None (O₂ promoted) | - | aq. isopropanol | - | Good to Excellent | researchgate.net |

| Negishi | Pd₂(dba)₃ | X-Phos | - | THF | RT | High | researchgate.net |

| Negishi | Pd₂(dba)₃ | PCyp₃ | NMI | THF/NMP | 80 | Good | organic-chemistry.org |

Note: Yields are qualitative as they are highly substrate-dependent. THF = Tetrahydrofuran, NMP = N-Methyl-2-pyrrolidone, NMI = N-methylimidazole.

Alternative Synthetic Pathways to the this compound Scaffold

Beyond the direct coupling of pre-formed pyridine and piperidine rings, alternative strategies can be envisioned. One such approach involves the construction of the piperidine ring from a pyridine precursor that is already attached at the 5-position of the 2-bromopyridine core.

Chemo- and Regioselective Hydrogenation of Pyridine Rings to Piperidines

An important alternative pathway begins with a 2-bromo-5-(pyridin-4-yl)pyridine intermediate. The synthesis of the target molecule can then be achieved by the selective hydrogenation of the pyridine ring at the 5-position to the corresponding piperidine. This transformation presents a significant challenge in chemo- and regioselectivity. The catalytic system must be able to:

Reduce only one of the two pyridine rings.

Avoid the reduction (hydrogenolysis) of the carbon-bromine bond.

Remain unaffected by potential catalyst poisoning from the nitrogen-containing substrate or product.

The hydrogenation of pyridines is a well-established method for synthesizing piperidines, but achieving selectivity with functionalized and multi-substituted substrates often requires mild conditions and specialized catalysts. liverpool.ac.uk

The choice of catalyst is the most critical factor in achieving the desired selective hydrogenation. Both heterogeneous and homogeneous catalysts have been developed for this purpose.

Heterogeneous Catalysts: These are widely used in industrial processes due to their ease of separation and recyclability.

Palladium-based catalysts: Carbon-supported palladium catalysts are effective for pyridine hydrogenation. researchgate.net Bimetallic nanoparticles, such as those based on palladium and silver or copper, have shown high activity and selectivity, achieving 99% conversion of pyridine to piperidine with 99% selectivity under relatively mild conditions (60°C, 70 atm H₂). abo.firesearchgate.net The enhanced activity is associated with the small particle size (2–3 nm) of the bimetallic catalysts. abo.firesearchgate.net

Rhodium-based catalysts: Commercially available rhodium compounds like Rh₂O₃ have been identified as highly active catalysts for the hydrogenation of a variety of unprotected pyridines under mild conditions. liverpool.ac.uk Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has also been demonstrated to convert pyridine to piperidine with high efficiency at ambient temperature and pressure. nih.govacs.org

Homogeneous Catalysts: These catalysts can offer high selectivity under very mild conditions.

Rhodium-complex catalysts: The dimeric complex [Cp*RhCl₂]₂ promoted by an iodide anion has been used for the efficient transfer hydrogenation of pyridinium (B92312) salts to piperidines using a formic acid/triethylamine mixture as the hydrogen source at 40°C. liv.ac.uk

The table below provides an overview of various catalytic systems used for pyridine hydrogenation.

| Catalyst System | Hydrogen Source | Conditions | Conversion/Selectivity | Reference |

| Pd-Ag/Al₂O₃ | H₂ | 60°C, 70 atm | 99% conversion, 99% selectivity | abo.firesearchgate.net |

| Rh/C | Electrocatalytic | Ambient T & P | Quantitative conversion, 98% yield | nih.govacs.org |

| Rh₂O₃ | H₂ | Mild conditions | High activity for various pyridines | liverpool.ac.uk |

| [Cp*RhCl₂]₂ / Iodide | HCOOH-Et₃N | 40°C | High efficiency | liv.ac.uk |

Note: The reported values are for model substrates like pyridine and may vary for the more complex 2-bromo-5-(pyridin-4-yl)pyridine.

Influence of Substituents on Hydrogenation Outcomes

The catalytic hydrogenation of the pyridine ring to a piperidine is a fundamental transformation, yet the outcome is highly sensitive to the nature and position of substituents on the aromatic ring. liverpool.ac.ukasianpubs.org For the specific case of this compound, the two substituents—the bromo group at the C2 position and the bulky N-Boc-piperidin-4-yl group at the C5 position—exert significant electronic and steric influences on the hydrogenation process.

The aromatic nature of the pyridine nucleus makes its hydrogenation challenging, often requiring elevated temperatures and pressures. asianpubs.org However, the choice of catalyst and reaction conditions can allow for the reduction of the pyridine ring while preserving other functional groups.

Key Influencing Factors:

Steric Hindrance: The N-Boc-piperidin-4-yl group is sterically demanding. Research on the hydrogenation of multi-substituted pyridines has shown that sterically bulky groups can hinder the approach of the substrate to the catalyst surface, potentially slowing down the reaction rate or requiring more forcing conditions. liverpool.ac.uk

Electronic Effects: The bromine atom is an electron-withdrawing group, which generally makes the pyridine ring more susceptible to reduction. However, its position at C2, adjacent to the nitrogen, can also influence catalyst coordination.

Catalyst Selection: The choice of catalyst is critical. Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), have been successfully used for the hydrogenation of substituted pyridines, including 2-bromopyridine, to yield the corresponding substituted piperidines under acidic conditions. asianpubs.org Rhodium and Ruthenium-based catalysts are also highly active for pyridine hydrogenation and can be effective under milder conditions. liverpool.ac.ukresearchgate.net The use of Rh₂O₃, for instance, has been shown to be effective for a broad range of functionalized pyridines. liverpool.ac.uk

Potential for Dehalogenation: A common side reaction during the hydrogenation of halogenated aromatics is hydrodehalogenation, where the halogen atom is replaced by hydrogen. This would lead to the formation of 5-(N-Boc-piperidin-4-yl)piperidine instead of the desired 2-bromo-5-(N-Boc-piperidin-4-yl)piperidine. The propensity for this side reaction depends heavily on the catalyst and conditions. For example, Palladium-based catalysts are well-known for promoting hydrodehalogenation.

The interplay of these factors determines the feasibility, rate, and selectivity of the hydrogenation. Experimental optimization is crucial to achieve the desired saturated scaffold while retaining the synthetically valuable bromo substituent.

| Substituent | Position | Predicted Influence on Hydrogenation | Rationale |

| Bromo | C2 | Electronic: May activate the ring towards reduction. Side Reaction: Potential for hydrodehalogenation. | Halogens are electron-withdrawing. C-Br bond can be susceptible to cleavage under hydrogenation conditions. asianpubs.org |

| N-Boc-piperidin-4-yl | C5 | Steric: Likely to hinder the reaction rate. | The group is large and conformationally flexible, potentially blocking access to the catalyst's active sites. liverpool.ac.uk |

Post-Cyclization Functionalization of Pre-formed Piperidine-Pyridine Hybrid Scaffolds

Once the this compound scaffold is obtained, it serves as a versatile platform for further diversification through functionalization. The distinct reactivity of the bromo-pyridine and the N-Boc-piperidine components allows for selective modifications at multiple sites.

Functionalization of the Pyridine Ring:

The bromine atom at the C2 position is a key handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions. core.ac.uk

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. The bromine atom on the pyridine ring can be readily coupled with a wide range of commercially available boronic acids and esters to introduce aryl, heteroaryl, or alkyl groups. mdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the C2 position, replacing the bromine.

Sonogashira Coupling: This provides a route to install alkyne functionalities by coupling the bromopyridine with terminal alkynes.

C-H Functionalization: While the bromine provides a specific reactive site, direct C-H functionalization of the pyridine ring is also a potential strategy to install substituents at other positions, although regioselectivity can be a challenge. rsc.orgnih.gov

Functionalization of the Piperidine Ring:

The N-Boc-piperidine moiety can also be functionalized, typically at the positions alpha to the nitrogen atom (C2' and C6').

α-Lithiation and Trapping: The Boc (tert-butoxycarbonyl) protecting group facilitates the deprotonation of the adjacent C-H bonds using a strong base like s-butyllithium, often in the presence of a chelating agent like (-)-sparteine for asymmetric transformations. nih.gov The resulting organolithium species can then be trapped with various electrophiles to introduce a wide array of substituents. This method has been well-established for N-Boc-piperidine itself and is applicable to this more complex scaffold. nih.govresearchgate.net

This dual reactivity allows for a modular approach to building complex molecules. For instance, a Suzuki coupling could first be performed on the pyridine ring, followed by a separate functionalization step on the piperidine ring.

| Reaction Type | Target Site | Reagents/Catalyst (Example) | Introduced Functionality |

| Suzuki-Miyaura Coupling | Pyridine C2 | Arylboronic acid, Pd(PPh₃)₄, base | Aryl, Heteroaryl, Alkyl |

| Buchwald-Hartwig Amination | Pyridine C2 | Amine, Palladium catalyst, ligand, base | Substituted Amino Groups |

| α-Lithiation Trapping | Piperidine C2'/C6' | s-BuLi/(-)-sparteine, then Electrophile (e.g., R-X) | Various Substituents (e.g., Alkyl, Aryl) |

The strategic application of these advanced methodologies enables the synthesis and subsequent elaboration of the this compound core, providing access to a rich chemical space for drug discovery and development.

Reactivity and Derivatization of 2 Bromo 5 N Boc Piperidin 4 Yl Pyridine

Reactivity of the Pyridine (B92270) Ring

The electronic nature of the pyridine ring, modified by the presence of the bromine atom and the N-Boc-piperidin-4-yl group, dictates its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Aromatic Substitution (SNAr) on the Bromopyridine Moiety

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2) and para (C4) positions relative to the ring nitrogen. stackexchange.comwikipedia.orguci.edu This is because the electronegative nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during the attack of a nucleophile. stackexchange.com In 2-bromo-5-(N-Boc-piperidin-4-yl)pyridine, the bromine atom at the C2 position is susceptible to displacement by various nucleophiles.

While direct SNAr studies on this specific molecule are not extensively documented, the reactivity of simpler 2-bromopyridines provides a strong model. wikipedia.orgacs.org Generally, the reaction proceeds via a two-step addition-elimination mechanism. nih.gov The rate of these reactions can be influenced by the leaving group, with a typical reactivity order of F > Cl ≈ Br > I for activated aryl halides where nucleophilic addition is the rate-determining step. nih.gov However, in some reactions of N-methylpyridinium ions with piperidine (B6355638), the reactivity order was found to be different (2-F ~ 2-Cl ~ 2-Br ~ 2-I), suggesting a more complex mechanism involving rate-determining deprotonation of the addition intermediate. nih.govresearchgate.net Common nucleophiles used in SNAr reactions with 2-halopyridines include alkoxides, thiolates, and amines. wikipedia.org For instance, 2-bromopyridine (B144113) reacts with sodium amide to yield 2-aminopyridine. pearson.com

The N-Boc-piperidin-4-yl substituent at the 5-position is primarily an alkyl-type group and is expected to have a minor electronic influence on the SNAr reactivity at the C2-position. Therefore, conditions similar to those used for other 2-bromopyridines would likely be effective.

Electrophilic Aromatic Substitution: Limitations and Potential Directing Group Strategies

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The pyridine nitrogen acts as a strong deactivating group because its basic lone pair readily coordinates with the incoming electrophile or the Lewis acid catalyst, leading to the formation of a pyridinium (B92312) salt. This salt is highly electron-deficient and strongly deactivates the ring towards further electrophilic attack. ulethbridge.cayoutube.com

In the case of this compound, the situation is complex:

Pyridine Nitrogen: Strongly deactivating, meta-directing (directing to C3 and C5). wikipedia.org

Bromine Atom: A deactivating group due to its inductive electron-withdrawing effect, but it is an ortho-, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance. youtube.comwikipedia.org It would direct incoming electrophiles to the C3 and C5 positions.

N-Boc-piperidin-4-yl Group: This substituent is considered an alkyl group, which is weakly activating and an ortho-, para-director. organicchemistrytutor.comlibretexts.org It would direct incoming electrophiles to the C4 and C6 positions.

The combination of a strongly deactivated ring and conflicting directing effects from the substituents makes direct EAS on this molecule highly challenging and likely to result in low yields and a mixture of products. A more viable strategy to functionalize the pyridine ring via electrophilic attack is to first convert the pyridine to its corresponding N-oxide. rsc.org The N-oxide is more reactive towards electrophiles and can direct substitution to the C2 and C4 positions. Subsequent deoxygenation would then yield the desired substituted pyridine.

Directed Metalation and Subsequent Electrophilic Quenching on the Pyridine Nucleus

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orgharvard.edu It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-BuLi or lithium diisopropylamide (LDA). baranlab.org

For 2-bromopyridines, two main pathways can be considered:

Directed ortho-Metalation (DoM): The bromine atom can act as a DMG, directing deprotonation to the C3 position. researchgate.net The resulting lithiated species can then be trapped with various electrophiles. However, the acidity of the C3 proton is a key factor.

Halogen-Metal Exchange: A more common reaction for aryl bromides with organolithium reagents is halogen-metal exchange, which would occur at the C2 position, replacing the bromine atom with lithium. researchgate.net This process is often faster than deprotonation, especially with reagents like n-BuLi or t-BuLi at low temperatures.

Studies on halopyridines have shown that regioselective lithiation can be achieved. For example, 2-chloropyridine (B119429) can be lithiated with LDA to afford the C3-lithiated species, which can then be quenched with electrophiles. researchgate.net However, for 2-bromopyridine, metal-halogen exchange is a significant competing reaction. More advanced bases, such as TMPMgCl·LiCl, have been developed to effect efficient deprotonation of electron-poor heterocycles while tolerating sensitive functional groups. harvard.edu The deprotonation of pyridine itself is complex; electronic repulsion from the nitrogen lone pair can destabilize a C2-lithiated species, making deprotonation at C4 more favorable in the absence of a strong directing group. acs.org Given these factors, functionalization of this compound via metalation would likely proceed through either halogen-metal exchange at C2 or, with a carefully chosen base/directing group strategy, deprotonation at C3.

Transformations Mediated by the Bromine Atom

The bromine atom at the C2 position is the most versatile functional group on the molecule for synthetic transformations, particularly for the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C bonds, and 2-bromopyridines are excellent substrates for these transformations. pearson.comwikipedia.org The general applicability of these reactions allows for the coupling of the 2-pyridyl core with a wide range of aryl, heteroaryl, vinyl, and alkyl groups.

Suzuki-Miyaura Coupling: This reaction couples the 2-bromopyridine with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used due to the stability and low toxicity of the boron reagents. libretexts.org Numerous catalyst systems, including ligand-free Pd(OAc)2 and complexes with specialized phosphine (B1218219) ligands, have been developed for the efficient coupling of 2-halopyridines. researchgate.netnih.govmdpi.com The reaction is tolerant of a broad range of functional groups. researchgate.net For example, 2-bromo-5-fluoropyridine (B41290) readily undergoes Suzuki coupling with phenylboronic acid. sigmaaldrich.com

Stille Coupling: The Stille reaction involves the coupling of the 2-bromopyridine with an organotin (stannane) reagent, catalyzed by palladium. wikipedia.org This reaction is known for its high tolerance of functional groups and is effective for transformations of highly functionalized molecules. uwindsor.caharvard.edu Triphenylarsine is sometimes used as a ligand to enhance the reaction rate. chempedia.info

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. wikipedia.orgresearchgate.net Organozinc reagents are more reactive than their boron or tin counterparts, which can be advantageous for less reactive substrates. wikipedia.org The Negishi coupling is notable for its ability to form sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. wikipedia.orgacs.org Protocols have been well-developed for the coupling of 2-pyridylzinc reagents with various electrophiles. researchgate.net Nickel catalysts can also be employed for these reactions. acs.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on 2-Bromopyridine Scaffolds

| Coupling Reaction | Coupling Partner | Catalyst / Ligand | Base / Additive | Typical Product | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / Ligand-free | K₂CO₃ | 2-Arylpyridine | researchgate.netmdpi.com |

| Suzuki-Miyaura | 2-Pyridylboronate | Pd₂(dba)₃ / Buchwald Ligands | KF | 2,2'-Bipyridine | nih.gov |

| Stille | Organostannane | Pd(PPh₃)₄ | CuI (additive) | 2-Substituted Pyridine | wikipedia.orgchempedia.infocommonorganicchemistry.com |

| Negishi | Organozinc Halide | Pd(PPh₃)₄ or Ni(acac)₂ | N/A | 2-Alkyl/Arylpyridine | wikipedia.orgresearchgate.net |

Mechanistic Insights into Oxidative Addition to Palladium Catalysts

The process involves the insertion of the Pd(0) center into the carbon-bromine bond of the 2-bromopyridine. This results in the formation of a square planar palladium(II) complex, where the palladium has been oxidized from the 0 to the +2 state. youtube.com The reaction formally breaks the C-Br bond and creates new Pd-C and Pd-Br bonds. youtube.com

Several mechanisms for oxidative addition have been proposed and studied computationally, including a concerted three-centered mechanism, an SNAr-type nucleophilic displacement, and radical pathways. nih.govrsc.org For aryl halides, the concerted and SNAr-type mechanisms are most common. rsc.org The specific pathway can be influenced by the ligands on the palladium, the solvent, and the electronic nature of the aryl halide. nih.govrsc.org

In the case of 2-bromopyridine, the pyridine nitrogen atom can play a significant role. The lone pair on the nitrogen can coordinate to the palladium center during the oxidative addition process. rsc.org This interaction can affect the electron density at the palladium and the stability of the transition state, thereby influencing the reaction rate compared to a simple aryl halide like bromobenzene. Studies have shown that for dihalopyridines, oxidative addition typically occurs preferentially at the C-X bond adjacent to the nitrogen (the C2 or C6 position) because this bond is generally weaker. nih.gov The symmetry of the highest occupied molecular orbital (HOMO) of the palladium complex is also critical; different HOMO symmetries can lead to different reaction mechanisms and even inverted site selectivity in some cases. nih.gov Following oxidative addition, the cycle proceeds with transmetalation and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Transformations and Reactivity of the N-Boc-Piperidine Moiety

Stereochemical Control in Derivatization Processes of this compound

The control of stereochemistry is a critical aspect in the synthesis of complex molecules, particularly for pharmaceutical applications where specific stereoisomers often exhibit desired biological activity while others may be inactive or even detrimental. For a molecule such as this compound, which possesses a pro-chiral center at the C4 position of the piperidine ring and potential for atropisomerism upon certain derivatizations of the pyridine ring, stereochemical control is of paramount importance. This section explores potential strategies for diastereoselective and enantioselective transformations of this scaffold.

Diastereoselective Transformations

Diastereoselective transformations aim to selectively produce one diastereomer over others. In the context of this compound, this could involve reactions that introduce a new stereocenter on the piperidine or pyridine ring, where the existing structural features guide the stereochemical outcome.

One potential avenue for diastereoselective functionalization is through photoredox-catalyzed α-amino C–H arylation of the piperidine ring. While direct studies on the target compound are not prevalent, research on similar highly substituted piperidine derivatives has shown that such reactions can proceed with high diastereoselectivity. These reactions often lead to a thermodynamic ratio of isomers, where the product distribution is governed by the relative stability of the diastereomeric products. chemrxiv.org For instance, the arylation of piperidines bearing multiple substituents has demonstrated that the reaction can favor the formation of the more stable diastereomer. escholarship.org This suggests that if a chiral center were introduced elsewhere on the piperidine ring of this compound, subsequent C-H functionalization could proceed with a degree of diastereocontrol.

Another strategy involves the conjugate addition of lithiated N-Boc allylamines to nitroalkenes, which has been shown to produce 3,4- and 3,4,5-substituted piperidines with high diastereoselectivity. nih.gov This approach, while not a direct derivatization of the pre-formed piperidine ring in the target compound, highlights a method for constructing highly substituted, stereochemically defined piperidine rings that could be incorporated into a synthesis of analogues of this compound.

Furthermore, hydroboration-oxidation of a methylene (B1212753) group introduced at the 4-position of a 2-arylpiperidine has been shown to yield a single diastereoisomer of the corresponding alcohol. whiterose.ac.uk This indicates that transformations of functional groups attached to the piperidine ring can be highly diastereoselective, offering a pathway to stereochemically defined derivatives.

Table 1: Examples of Diastereoselective Transformations on Piperidine Scaffolds

| Substrate Analogue | Reaction Type | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Reference |

| Highly Substituted Piperidines | Photoredox C–H Arylation | Ir(ppy)₃, Cyano(hetero)arene, Blue Light | High d.r. (thermodynamically controlled) | chemrxiv.org |

| Substituted Piperidines | Photoredox C–H Arylation | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, DCB, NaOAc | Good to Excellent d.r. | escholarship.org |

| N-Boc-2-aryl-4-methylenepiperidine | Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 99:1 | whiterose.ac.uk |

This table presents data from analogous systems to illustrate potential diastereoselective transformations.

Enantioselective Approaches to Chiral Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this could be achieved through several conceptual approaches, including kinetic resolution of the racemic piperidine moiety or asymmetric reactions on the pyridine or piperidine rings.

Kinetic Resolution of the Piperidine Ring

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For N-Boc protected piperidines, asymmetric deprotonation using a chiral base followed by trapping with an electrophile can achieve kinetic resolution. For example, the use of n-butyllithium (n-BuLi) in the presence of the chiral ligand sparteine (B1682161) has been successfully employed for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.ukacs.org This method allows for the isolation of both the unreacted, enantioenriched starting material and the 2,2-disubstituted product with high enantiomeric ratios. whiterose.ac.uk A similar strategy could be envisioned for this compound, where deprotonation at the C2 or C6 position of the piperidine ring could be rendered enantioselective.

Catalytic kinetic resolution via enantioselective acylation is another established method. This has been demonstrated for disubstituted piperidines using chiral hydroxamic acids as acyl transfer reagents, achieving good selectivity factors. nih.gov

Table 2: Enantioselective Kinetic Resolution of N-Boc-Arylpiperidine Analogues

| Substrate Analogue | Method | Chiral Reagent/Catalyst | Product | Enantiomeric Ratio (e.r.) / Selectivity (s) | Reference |

| N-Boc-2-aryl-4-methylenepiperidines | Kinetic Resolution by Deprotonation | n-BuLi, (+)-sparteine | Recovered Starting Material & Substituted Product | High e.r. | whiterose.ac.ukacs.org |

| Disubstituted Piperidines | Catalytic Kinetic Resolution by Acylation | Chiral Hydroxamic Acid | Acylated Piperidine & Unreacted Piperidine | s up to 52 | nih.gov |

| N-Boc-spirocyclic 2-arylpiperidines | Kinetic Resolution by Deprotonation | n-BuLi, sparteine | Recovered Starting Material & Substituted Product | High e.r. | rsc.org |

This table presents data from analogous systems to illustrate potential enantioselective approaches.

Asymmetric Derivatization of the Pyridine Ring

Another approach to introducing chirality is through an enantioselective reaction at the 2-bromopyridine moiety. Asymmetric Suzuki-Miyaura cross-coupling reactions have been developed for the synthesis of chiral biaryls from bromopyridine derivatives. rsc.org By employing a chiral phosphine ligand in conjunction with a palladium catalyst, it is possible to couple the 2-bromopyridine with an arylboronic acid to generate a chiral atropisomeric biaryl product with good enantioselectivity. rsc.org This strategy would introduce a new element of chirality centered on the C2-C(aryl) bond.

Catalytic Dynamic Resolution

Catalytic dynamic resolution (CDR) offers a pathway to convert a racemate entirely into a single enantiomer of a product. This has been demonstrated for rac-2-lithio-N-Boc-piperidine using a chiral ligand in the presence of TMEDA. nih.gov This process allows for the highly enantioselective synthesis of either enantiomer of 2-substituted piperidines by trapping the in situ generated organolithium species with various electrophiles. nih.gov Applying such a methodology to this compound could potentially allow for the stereoselective functionalization at the piperidine ring.

Applications of 2 Bromo 5 N Boc Piperidin 4 Yl Pyridine As a Versatile Synthetic Intermediate

Utility in the Construction of Complex Heterocyclic Scaffolds

The inherent reactivity of the 2-bromopyridine (B144113) core within 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine makes it an exceptional precursor for the synthesis of a wide array of complex heterocyclic systems. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, enabling the elaboration of the pyridine (B92270) ring and the formation of fused polycyclic structures. These intricate scaffolds are of paramount importance in medicinal chemistry and materials science.

One of the key applications of this intermediate lies in its ability to participate in transition-metal-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom can be readily displaced or activated in reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the 2-position of the pyridine ring.

A notable example of the synthetic utility of 2-bromopyridines is in the construction of pyridone-based structures. Methodologies have been developed for the synthesis of 2-pyridones bearing a 2-pyridyl group on both the nitrogen and carbon atoms, starting from 2-bromopyridines. nih.govdoaj.org These transformations can proceed through a domino reaction involving a simple Ru(II)–KOPiv–Na2CO3 catalytic system. nih.gov The proposed mechanism involves an initial oxygen incorporation, followed by a Buchwald-Hartwig-type reaction and subsequent C–H bond activation. nih.gov This strategy highlights the potential of this compound to be converted into more complex, multi-heteroarylated pyridone products.

Furthermore, the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, can be achieved from precursors containing a pyridine ring. nih.gov Cascade cyclization reactions of 5-aminopyrazoles with alkynyl aldehydes demonstrate the formation of such fused systems. nih.gov The bromo-substituent on the pyridine ring of the target compound provides a reactive site for intramolecular cyclization or for the introduction of functionalities that can then participate in ring-closing reactions to generate these and other fused heterocycles like furopyridines and pyrrolopyridines. The synthesis of such fused systems is of significant interest due to their enhanced stability, varied electronic properties, and improved biological activity. researchgate.net

The following table provides examples of complex heterocyclic scaffolds that can be synthesized from bromopyridine precursors:

| Precursor Type | Reaction Type | Resulting Heterocyclic Scaffold |

| 2-Bromopyridine | Ru(II)-catalyzed domino reaction | Polyheteroarylated 2-pyridones |

| 2-Bromopyridine derivative | Intramolecular cyclization | Fused pyrazolo[3,4-b]pyridines |

| 2-Bromopyridine derivative | Cross-coupling and cyclization | Furopyridines, Pyrrolopyridines |

These examples underscore the pivotal role of the 2-bromo-5-(substituted)pyridine motif as a foundational element for building molecular complexity.

Strategic Role in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy employed in drug discovery and chemical biology to generate libraries of structurally diverse small molecules that can be screened for novel biological activity. cam.ac.ukcam.ac.uk The core principle of DOS is to create molecular diversity by varying not only the appendages on a common scaffold but also the scaffold itself. cam.ac.ukcam.ac.uk this compound is an ideal starting material for DOS due to its orthogonal reactive sites, which allow for a divergent synthetic approach.

The strategic value of this compound in DOS lies in the ability to selectively functionalize the two distinct parts of the molecule: the bromopyridine ring and the N-Boc-piperidine moiety. The bromine atom on the pyridine ring serves as a key functional group for introducing skeletal diversity. Through various cross-coupling reactions, a wide array of different building blocks can be attached at this position, leading to a first level of diversification.

Following the modification of the pyridine ring, the tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen can be removed under acidic conditions. The newly exposed secondary amine then provides a second point for diversification. This amine can be acylated, alkylated, or engaged in other amine-based chemistries to introduce a wide range of functional groups. This two-stage diversification strategy allows for the rapid generation of a large library of compounds from a single, readily available starting material.

A typical DOS workflow utilizing this compound could involve the following steps:

Interactive Data Table: Illustrative DOS Workflow

| Step | Description | Reaction Type | Diversity Input |

| 1 | Initial Diversification | Suzuki or Stille Coupling | Various boronic acids/esters or organostannanes |

| 2 | Deprotection | Acidic cleavage of the Boc group | - |

| 3 | Second Diversification | Amide coupling or reductive amination | A library of carboxylic acids or aldehydes/ketones |

This approach can lead to the synthesis of libraries of compounds with significant structural and functional diversity, which is crucial for exploring new areas of chemical space and identifying novel bioactive molecules. cam.ac.ukcam.ac.uk The use of such a well-defined and versatile building block streamlines the synthesis process and enhances the efficiency of generating complex and diverse molecular libraries. The principles of DOS, particularly the build/couple/pair strategy, are well-suited for leveraging the distinct reactive handles present in this compound. nih.gov

Future Prospects and Emerging Methodologies in Organic Synthesis Utilizing this Scaffolding Motif

The future applications of this compound in organic synthesis are poised to expand with the advent of novel and more efficient synthetic methodologies. The development of new catalytic systems and reaction pathways will undoubtedly unlock new possibilities for the functionalization of this versatile intermediate.

One of the promising areas is the advancement in cross-coupling reactions. While traditional palladium-catalyzed methods are well-established, emerging techniques involving other transition metals like nickel, copper, and iron are gaining prominence. These newer methods often offer different reactivity profiles, improved functional group tolerance, and can be more cost-effective. For instance, recent developments in nickel-catalyzed cross-coupling reactions have shown great promise for the formation of carbon-carbon bonds with a wide range of substrates.

Another exciting frontier is the application of C-H bond functionalization. mdpi.com Instead of relying on the pre-functionalized bromo-substituent, direct C-H activation of the pyridine ring at other positions could offer a more atom-economical and step-efficient way to introduce new functional groups. Ruthenium-catalyzed C-H activation has already been demonstrated for the functionalization of 2-pyridone rings, and similar strategies could potentially be applied to derivatives of this compound. nih.gov

Photoredox catalysis is another emerging field that holds significant potential. mdpi.com Light-induced reactions can often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. The photochemical synthesis of functionalized imidazopyridines is a testament to the power of this approach. mdpi.com It is conceivable that photoredox-mediated reactions could be developed for the functionalization of the bromopyridine moiety or for the elaboration of the piperidine ring.

The following table summarizes some of the emerging methodologies and their potential impact on the use of this scaffolding motif:

| Emerging Methodology | Potential Application | Benefit |

| Nickel-Catalyzed Cross-Coupling | Arylation, alkylation of the pyridine ring | Cost-effectiveness, different reactivity |

| C-H Bond Functionalization | Direct introduction of functional groups | Atom and step economy |

| Photoredox Catalysis | Novel bond formations under mild conditions | Access to new chemical space |

As synthetic chemists continue to push the boundaries of what is possible, versatile building blocks like this compound will remain at the forefront of innovation, enabling the construction of increasingly complex and functionally diverse molecules for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using 2-bromo-5-halopyridine derivatives and N-Boc-piperidin-4-yl boronic acids. Key steps include:

- Protection : Introduction of the N-Boc group to the piperidine ring prior to coupling to prevent side reactions .

- Coupling : Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in degassed solvents (e.g., THF or DMF) under inert atmospheres .

- Purification : Column chromatography (SiO₂, hexane:EtOAc gradients) to isolate the product, followed by recrystallization for ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regioselectivity of the bromine substituent and Boc-protection status. For example, the Boc group shows characteristic peaks at δ ~1.4 ppm (C(CH₃)₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₂₀BrN₃O₂ requires m/z 354.07) .

- X-ray Crystallography : For structural confirmation, use SHELX or ORTEP-III software to resolve crystal structures, especially when analyzing steric effects from the Boc group .

Q. What safety precautions are critical when handling this compound?

- Hazards : Potential irritant (H315, H319) and toxicity (H302) due to bromine and pyridine moieties .

- Protocols :

- Use fume hoods and PPE (gloves, goggles).

- Avoid exposure to moisture, which may hydrolyze the Boc group.

- Store at 0–6°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., dehalogenation or Boc-deprotection) be minimized during synthesis?

- Experimental Design :

- Catalyst Screening : Compare Pd(PPh₃)₄ (mild conditions) vs. PdCl₂(dppf) (higher activity but risk of dehalogenation).

- Temperature Control : Maintain reactions at 60–80°C to balance coupling efficiency and Boc stability .

- Additives : Use K₂CO₃ or Cs₂CO₃ as bases to stabilize intermediates without inducing deprotection .

- Data Analysis : Track byproducts via LC-MS. If Boc-deprotection occurs (evidenced by ~1720 cm⁻¹ IR peak for free amine), reduce reaction time or temperature .

Q. What strategies improve yield in metal-mediated transformations involving this compound?

- Case Study : In bismuth complex synthesis (e.g., Tris(2-pyridyl) Bismuthines):

- Lithiation : React 2-bromo-5-methylpyridine with nBuLi at −78°C to generate a stable lithiated intermediate.

- Metal Coordination : Add BiCl₃ gradually to avoid quenching the organometallic species.

- Workup : Extract with DCM and crystallize via slow hexane diffusion to isolate complexes in >70% yield .

Q. How can computational methods predict reactivity in cross-coupling reactions with this substrate?

- Density Functional Theory (DFT) : Model transition states to identify steric hindrance from the N-Boc group. For example, calculate energy barriers for oxidative addition of Pd(0) to the C-Br bond .

- Molecular Docking : Simulate interactions between the pyridine ring and catalytic sites of enzymes (e.g., cytochrome P450 for metabolic studies) .

Data Contradictions and Resolution

- Issue : Conflicting reports on optimal catalysts for coupling (Pd vs. Ni-based systems).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.